molecular formula C22H22N4O2 B5941744 [(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(1-methylimidazo[1,2-b]pyrazol-7-yl)methanone

[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(1-methylimidazo[1,2-b]pyrazol-7-yl)methanone

Cat. No.: B5941744
M. Wt: 374.4 g/mol
InChI Key: YSZNGZJZUFWKCO-AZUAARDMSA-N
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Description

[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(1-methylimidazo[1,2-b]pyrazol-7-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a naphthalene ring, a piperidine ring, and an imidazo[1,2-b]pyrazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(1-methylimidazo[1,2-b]pyrazol-7-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and piperidine intermediates, followed by their coupling with the imidazo[1,2-b]pyrazole moiety. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(1-methylimidazo[1,2-b]pyrazol-7-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(1-methylimidazo[1,2-b]pyrazol-7-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4S)-3-hydroxy-4-phenylpiperidin-1-yl]-(1-methylimidazo[1,2-b]pyrazol-7-yl)methanone
  • [(3S,4S)-3-hydroxy-4-benzylpiperidin-1-yl]-(1-methylimidazo[1,2-b]pyrazol-7-yl)methanone

Uniqueness

[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(1-methylimidazo[1,2-b]pyrazol-7-yl)methanone stands out due to the presence of the naphthalene ring, which imparts unique electronic and steric properties.

Properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(1-methylimidazo[1,2-b]pyrazol-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-24-10-11-26-21(24)19(13-23-26)22(28)25-9-8-18(20(27)14-25)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,10-13,18,20,27H,8-9,14H2,1H3/t18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZNGZJZUFWKCO-AZUAARDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C=N2)C(=O)N3CCC(C(C3)O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN2C1=C(C=N2)C(=O)N3CC[C@H]([C@@H](C3)O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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